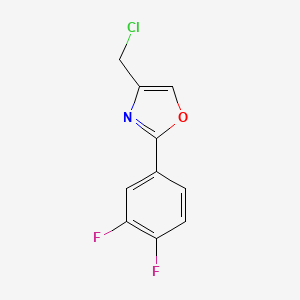
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
描述
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H6ClF2NO and its molecular weight is 229.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole , with CAS number 1005336-42-4 , is a member of the oxazole family, which has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C10H6ClF2NO
- Molecular Weight : 229.61 g/mol
- CAS Number : 1005336-42-4
- Structure : The compound features a chloromethyl group and difluorophenyl moiety, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit enzymatic inhibition properties, particularly against cholinesterases and other enzymes involved in neurodegenerative diseases.
In Vitro Studies
Recent studies have highlighted the potential of this compound as an inhibitor in various biochemical pathways:
- Cholinesterase Inhibition : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported, making it a candidate for further investigation in Alzheimer's disease therapies. The IC50 values for related compounds in similar studies ranged from 5.4 μM to 30.1 μM against AChE and BChE .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines:
- MCF-7 Cell Line : Preliminary results suggest that derivatives of oxazole compounds exhibit significant cytotoxicity against breast cancer cell lines like MCF-7, with IC50 values reported in the micromolar range .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Doxorubicin | MCF-7 | 10.38 |
Case Studies
- Study on Enzyme Inhibition :
- Cytotoxicity Assessment :
科学研究应用
Medicinal Chemistry
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole serves as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the modification and development of new drugs targeting various diseases. For example, derivatives of oxazole compounds have demonstrated significant antimicrobial , anticancer , and anti-inflammatory properties .
Case Study : Research has shown that oxazole derivatives exhibit selective inhibition against certain cancer cell lines, suggesting potential therapeutic applications in oncology. A study demonstrated that modifications to the oxazole ring can enhance cytotoxicity against breast cancer cells .
Materials Science
In materials science, this compound can be incorporated into polymers to impart specific properties such as fluorescence or conductivity . The chloromethyl group enables further functionalization, making it suitable for creating advanced materials with tailored characteristics.
Data Table: Properties of Modified Polymers
| Property | Value |
|---|---|
| Fluorescence | Yes |
| Conductivity | Moderate |
| Thermal Stability | High |
Biological Studies
This compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to act as a probe in various biological systems.
Mechanism of Action : The compound can interact with cysteine residues in enzymes, leading to modulation of enzymatic activity, which is crucial for understanding metabolic pathways and drug interactions.
属性
IUPAC Name |
4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-7-5-15-10(14-7)6-1-2-8(12)9(13)3-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWTBORHGIPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














